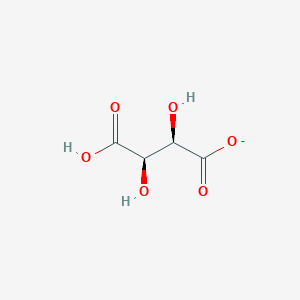
L-tartrate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-tartrate(1-) is a tartrate(1-). It is a conjugate base of a L-tartaric acid. It is a conjugate acid of a L-tartrate(2-). It is an enantiomer of a D-tartrate(1-).
Aplicaciones Científicas De Investigación
Key Benefits
- Enhances Exercise Performance : Supports energy production during exercise.
- Promotes Recovery : Reduces muscle soreness and damage post-exercise.
- Supports Metabolic Health : Aids in fat metabolism and weight management.
Exercise Performance and Recovery
Numerous studies have demonstrated the efficacy of L-carnitine L-tartrate in improving exercise performance and recovery. For instance:
- Study on Muscle Recovery : A randomized double-blind trial involving 80 participants showed that supplementation with L-carnitine tartrate for five weeks significantly improved perceived recovery and reduced muscle soreness after high-volume exercise challenges .
- Hormonal Response to Exercise : Another study indicated that L-carnitine L-tartrate supplementation led to a reduction in exercise-induced muscle damage markers, such as creatine kinase, while also enhancing hormonal responses related to recovery .
| Study | Participants | Dosage | Outcome |
|---|---|---|---|
| 80 | 2 g/day for 5 weeks | Improved recovery and reduced soreness | |
| 10 | 2 g/day for 3 weeks | Reduced muscle damage markers |
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of L-carnitine L-tartrate:
- Oxidative Stress Reduction : In rodent models, supplementation was shown to lower oxidative stress markers (e.g., malondialdehyde) and inflammatory cytokines (e.g., interleukin-6) after high-intensity training . This suggests potential applications in managing inflammation related to both exercise and chronic conditions.
| Study | Model | Dosage | Outcome |
|---|---|---|---|
| Rodents | 250–4,000 mg HED for 6 weeks | Decreased oxidative stress and inflammation |
Cognitive Function
Emerging evidence suggests that L-carnitine L-tartrate may also enhance cognitive function:
- Cognitive Improvement in Elderly : A clinical trial involving centenarians indicated that supplementation improved cognitive functions by reducing fatigue and enhancing physical activity capacity .
Case Study 1: Athletic Performance
An athlete undergoing a rigorous training regimen supplemented with L-carnitine L-tartrate reported significant improvements in endurance and reduced muscle fatigue during competitions. This aligns with findings from various studies indicating enhanced performance metrics when using this compound.
Case Study 2: Chronic Fatigue Syndrome
A patient diagnosed with chronic fatigue syndrome experienced notable improvements in energy levels and physical activity after incorporating L-carnitine L-tartrate into their daily regimen. This supports the compound's potential as a therapeutic agent for fatigue-related disorders .
Propiedades
Fórmula molecular |
C4H5O6- |
|---|---|
Peso molecular |
149.08 g/mol |
Nombre IUPAC |
(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2-/m1/s1 |
Clave InChI |
FEWJPZIEWOKRBE-JCYAYHJZSA-M |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
C(C(C(=O)[O-])O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















